molecular formula C20H14Cl2N2O2S B11412911 3,7-bis(4-chlorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3,7-bis(4-chlorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11412911
M. Wt: 417.3 g/mol
InChI Key: XLKBOIGHSWSIFZ-UHFFFAOYSA-N
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Description

3,7-bis(4-chlorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex heterocyclic compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyridine core fused with various functional groups, including chlorophenyl, hydroxy, oxo, and carbonitrile groups. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-bis(4-chlorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-component reactions. One common method involves the use of cyanoacetohydrazide, acetophenone derivatives, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in the presence of triethylamine in ethanol under reflux conditions . This method is advantageous due to its high yield, tolerance of various functional groups, and the use of economical starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields while minimizing energy consumption and waste production . This green chemistry approach aligns with the principles of sustainable industrial practices.

Chemical Reactions Analysis

Types of Reactions

3,7-bis(4-chlorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted thiazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,7-bis(4-chlorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile lies in its specific combination of functional groups, which imparts a wide range of biological activities and makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H14Cl2N2O2S

Molecular Weight

417.3 g/mol

IUPAC Name

3,7-bis(4-chlorophenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C20H14Cl2N2O2S/c21-14-5-1-12(2-6-14)16-9-18(25)24-19(17(16)10-23)27-11-20(24,26)13-3-7-15(22)8-4-13/h1-8,16,26H,9,11H2

InChI Key

XLKBOIGHSWSIFZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C2N(C1=O)C(CS2)(C3=CC=C(C=C3)Cl)O)C#N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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